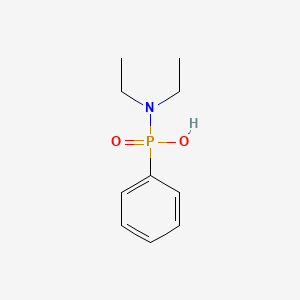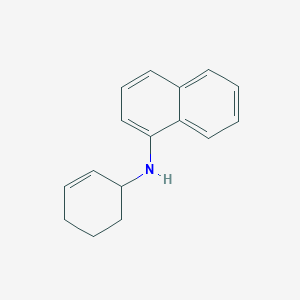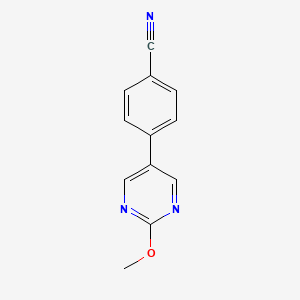
4-(2-Methoxypyrimidin-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxypyrimidin-5-yl)benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzonitrile group attached to a methoxypyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyrimidin-5-yl)benzonitrile typically involves the reaction of 4-chloropyrimidine with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using microwave-assisted synthesis to reduce reaction times and improve efficiency. The use of less toxic reagents and solvents is also a focus to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine oxides.
Reduction: Amino derivatives of pyrimidine.
Aplicaciones Científicas De Investigación
4-(2-Methoxypyrimidin-5-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the synthesis of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)benzonitrile is largely dependent on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The methoxypyrimidine moiety is crucial for binding to the active site of the target enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxypyrimidin-5-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of the methoxypyrimidine group.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar pyridine structure with a boronic acid ester group.
Uniqueness
4-(2-Methoxypyrimidin-5-yl)benzonitrile is unique due to its combination of the methoxypyrimidine and benzonitrile groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-(2-methoxypyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-12-14-7-11(8-15-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |
Clave InChI |
BSJIYHMPNGUPAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)

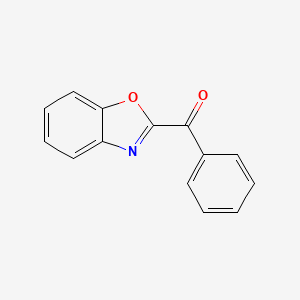
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
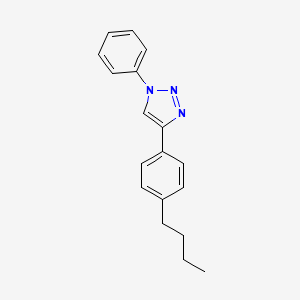
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
